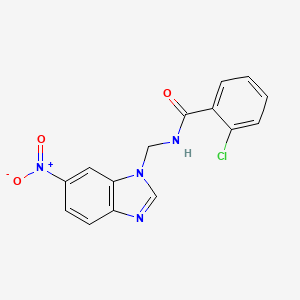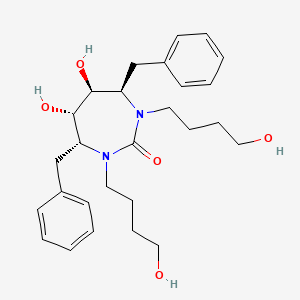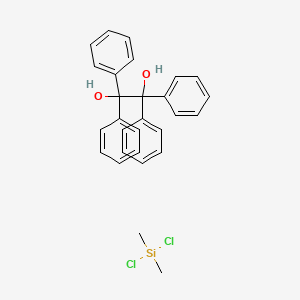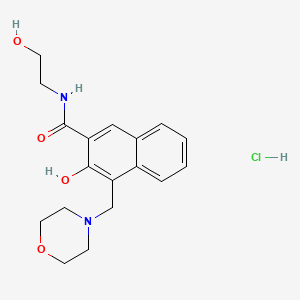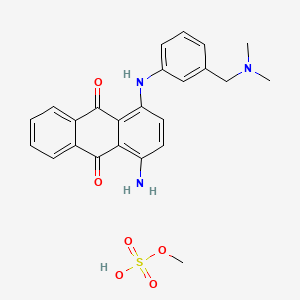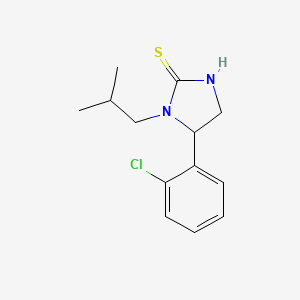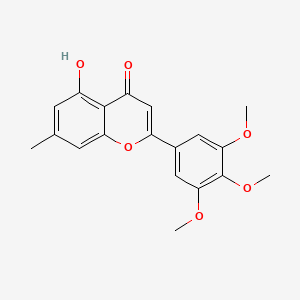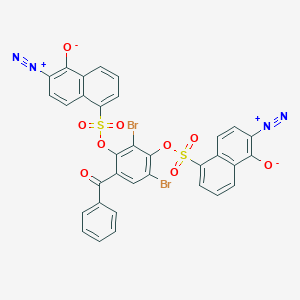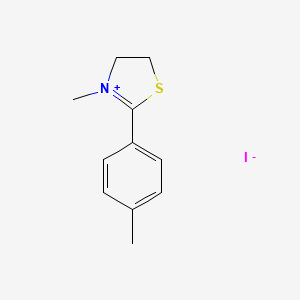
4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’iodure de 4,5-dihydro-3-méthyl-2-(4-méthylphényl)thiazolium est un composé chimique appartenant à la famille des thiazoliums. Les composés thiazoliums sont connus pour leurs diverses activités biologiques et sont souvent utilisés dans différents domaines de la recherche scientifique. Ce composé particulier se caractérise par sa structure unique, qui comprend un cycle thiazole substitué par un groupe méthyle et un groupe 4-méthylphényle, ainsi qu’un ion iodure.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’iodure de 4,5-dihydro-3-méthyl-2-(4-méthylphényl)thiazolium implique généralement la réaction de la 4-méthylbenzaldéhyde avec le thioamide en présence d’un catalyseur acide. La réaction se déroule par la formation d’une base de Schiff intermédiaire, qui subit ensuite une cyclisation pour former le cycle thiazole. L’étape finale implique l’addition d’iodure de méthyle pour obtenir le composé d’iodure de thiazolium souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et l’extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L’iodure de 4,5-dihydro-3-méthyl-2-(4-méthylphényl)thiazolium peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle thiazolium en un cycle thiazolidine.
Substitution : L’ion iodure peut être substitué par d’autres nucléophiles, tels que les halogénures ou les alcoolates.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme les halogénures de sodium ou les alcools.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés thiazolidiniques.
Substitution : Divers sels de thiazolium substitués.
4. Applications de la recherche scientifique
L’iodure de 4,5-dihydro-3-méthyl-2-(4-méthylphényl)thiazolium a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme catalyseur dans certaines réactions.
Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme composant dans certains procédés industriels.
Applications De Recherche Scientifique
4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Mécanisme D'action
Le mécanisme d’action de l’iodure de 4,5-dihydro-3-méthyl-2-(4-méthylphényl)thiazolium implique son interaction avec diverses cibles moléculaires. Le cycle thiazolium peut interagir avec les enzymes et les protéines, modulant leur activité. Le composé peut également interférer avec les voies cellulaires, ce qui entraîne ses effets biologiques observés. Les cibles et voies moléculaires spécifiques peuvent varier en fonction de l’application et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
- Iodure de 4,5-dihydro-3-méthyl-2-(méthylthio)thiazolium
- Iodure de 4,5-dihydro-3-méthyl-2-(4-méthoxyphényl)thiazolium
- Iodure de 4,5-dihydro-3-méthyl-2-(4-chlorophényl)thiazolium
Unicité
L’iodure de 4,5-dihydro-3-méthyl-2-(4-méthylphényl)thiazolium est unique en raison de son motif de substitution spécifique sur le cycle thiazole. La présence du groupe 4-méthylphényle confère des propriétés chimiques et biologiques distinctes, le différenciant des autres composés thiazoliums. Cette unicité en fait un composé précieux pour diverses applications de recherche.
Propriétés
Numéro CAS |
96160-01-9 |
|---|---|
Formule moléculaire |
C11H14INS |
Poids moléculaire |
319.21 g/mol |
Nom IUPAC |
3-methyl-2-(4-methylphenyl)-4,5-dihydro-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C11H14NS.HI/c1-9-3-5-10(6-4-9)11-12(2)7-8-13-11;/h3-6H,7-8H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MSLIIMQZEBURFZ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)C2=[N+](CCS2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


